5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1,3-diazinane-2,4-dione
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Overview
Description
5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1,3-diazinane-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and an amino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1,3-diazinane-2,4-dione typically involves multiple steps, starting from simpler organic molecules. One common approach is the stereoselective synthesis, which ensures the correct spatial arrangement of atoms in the molecule. This process often involves the protection of hydroxyl groups, selective deprotection, and the use of specific reagents to introduce the amino groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6’‘’-Deamino-6’‘’-oxoparomomycin II
- 5-Nitroso-6-ribityl-amino-2,4(1H,3H)-pyrimidinedione
- (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)-cyclopentane-1,2,3-triol
Properties
Molecular Formula |
C9H18N4O6 |
---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H18N4O6/c10-5-7(12-9(19)13-8(5)18)11-1-3(15)6(17)4(16)2-14/h3-7,11,14-17H,1-2,10H2,(H2,12,13,18,19)/t3-,4+,5?,6-,7?/m0/s1 |
InChI Key |
GRYOHAODDVFVDC-JNKYJECZSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H](CO)O)O)O)NC1C(C(=O)NC(=O)N1)N |
Canonical SMILES |
C(C(C(C(CO)O)O)O)NC1C(C(=O)NC(=O)N1)N |
Origin of Product |
United States |
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